1-[3-[4-[[Cyclopropylmethyl(propyl)amino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol
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Overview
Description
1-[3-[4-[[Cyclopropylmethyl(propyl)amino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol is a complex organic compound with a unique structure that includes a piperidine ring, a phenoxy group, and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-[3-[4-[[Cyclopropylmethyl(propyl)amino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines .
Scientific Research Applications
1-[3-[4-[[Cyclopropylmethyl(propyl)amino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-[3-[4-[[Cyclopropylmethyl(propyl)amino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and phenoxy-substituted molecules. Examples include:
- 4-[[(3-Chloro-5-fluorobenzoyl)amino]methyl]-N-(1,1-dimethylethyl)-1-piperidineacetamide hydrochloride
- N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide hydrochloride .
Uniqueness
1-[3-[4-[[Cyclopropylmethyl(propyl)amino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
IUPAC Name |
1-[3-[4-[[cyclopropylmethyl(propyl)amino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O4/c1-3-10-25(14-18-4-5-18)15-19-6-7-22(23(13-19)28-2)29-17-21(27)16-24-11-8-20(26)9-12-24/h6-7,13,18,20-21,26-27H,3-5,8-12,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVQKQSPYOQOBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC(=C(C=C2)OCC(CN3CCC(CC3)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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